molecular formula C9H11Cl2N3 B2752247 [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate CAS No. 51746-93-1

[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate

Cat. No.: B2752247
CAS No.: 51746-93-1
M. Wt: 232.11
InChI Key: TZYNZVSLLZLKHN-UHFFFAOYSA-N
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Description

[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate is a chemical compound with the molecular formula C9H13Cl2N3O and a molecular weight of 250.12502. It is known for its unique structure, which includes an imidazole ring and a phenylamine group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Mechanism of Action

Target of Action

The primary target of [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate is the C522 residue of p97 . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation.

Mode of Action

The compound interacts with its target by forming a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction leads to changes in the protein’s function, affecting the cellular processes it regulates.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with p97. By targeting the C522 residue of p97, the compound can potentially alter protein degradation and cell cycle regulation, leading to various cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate typically involves the reaction of 3-(1H-imidazol-5-yl)aniline with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. The compound can be purified through recrystallization or other purification techniques to obtain the desired hydrate form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the phenylamine group may yield primary amines .

Scientific Research Applications

[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines an imidazole ring with a phenylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)aniline;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH.H2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;;;/h1-6H,10H2,(H,11,12);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPCXJMPHLPMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CN2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51746-93-1
Record name 3-(1H-imidazol-4-yl)aniline dihydrochloride
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